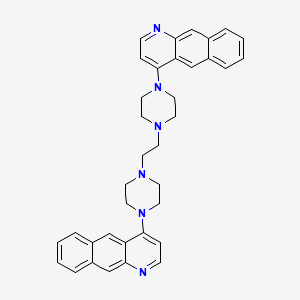

Benzo(g)quinoline, 4,4'-(1,2-ethanediyldi-4,1-piperazinediyl)bis-

Description

Benzo[g]quinoline derivatives are heterocyclic compounds featuring a fused pyridine-benzene ring system. The compound 4,4'-(1,2-ethanediyldi-4,1-piperazinediyl)bis-benzo[g]quinoline is characterized by two benzo[g]quinoline moieties linked via a piperazine-ethylene bridge.

Properties

CAS No. |

78093-89-7 |

|---|---|

Molecular Formula |

C36H36N6 |

Molecular Weight |

552.7 g/mol |

IUPAC Name |

4-[4-[2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)ethyl]piperazin-1-yl]benzo[g]quinoline |

InChI |

InChI=1S/C36H36N6/c1-3-7-29-25-33-31(23-27(29)5-1)35(9-11-37-33)41-19-15-39(16-20-41)13-14-40-17-21-42(22-18-40)36-10-12-38-34-26-30-8-4-2-6-28(30)24-32(34)36/h1-12,23-26H,13-22H2 |

InChI Key |

DJSWKAQEKBRZAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCN2CCN(CC2)C3=CC=NC4=CC5=CC=CC=C5C=C34)C6=CC=NC7=CC8=CC=CC=C8C=C67 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(g)quinoline derivatives typically involves the Fischer and Friedländer reactions. For instance, 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one can be synthesized and further reacted to form more complex polycyclic systems such as indolo(3,2-c)benzo(g)quinoline and 6,7-dihydroquinolino(3,2-c)benzo(g)quinoline . Another method involves the condensation of 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one with aromatic aldehydes in an alkaline medium, leading to the formation of 3-substituted benzo(g)quinolin-4-ones .

Industrial Production Methods

Industrial production methods for benzo(g)quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Benzo(g)quinoline derivatives undergo various types of chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one with aromatic aldehydes can lead to the formation of benzylidene derivatives, which then isomerize into more stable benzyl derivatives .

Scientific Research Applications

Benzo(g)quinoline derivatives have a wide range of applications in scientific research, including:

Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.

Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for their potential use as therapeutic agents in the treatment of various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of benzo(g)quinoline derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Benzo[g]quinoline Derivatives with Varying Substituents

- Carbonyl vs. Reduced Moieties : Derivatives with carbonyl groups at C-5 and C-10 exhibit potent cytotoxicity (e.g., GI₅₀ = 2.52–29.2 µM), while reduced analogs (e.g., compounds 7 and 9 ) are inactive, underscoring the importance of electron-withdrawing groups for anticancer activity .

- C-3 Substituents : Free carboxylic acid at C-3 (e.g., compound 3 ) reduces activity, suggesting steric or electronic hindrance at this position .

Piperazine-Linked Compounds

- Ethylene vs.

- Bibenzyl Analogs: Compounds like 4,4'-Bis(2''-aryl-4''-thiazolidinon-3"-yl-N-acetamidoxy) bibenzyl share bis-linkages but prioritize fungicidal over anticancer applications. The benzo[g]quinoline core likely enhances DNA intercalation compared to bibenzyl systems .

Benzoquinoline Isomers

- Positional Isomerism: Benzo[f]quinoline and benzo[c]quinoline derivatives differ in ring fusion positions, leading to distinct electronic profiles. For example, benzo[c]quinoline derivatives synthesized via microwave irradiation show improved anticancer activity compared to traditional methods, highlighting the role of core geometry in drug design .

Data Tables

Table 1: Cytotoxicity of Selected Benzo[g]quinoline Derivatives

| Compound | Mean GI₅₀ (µM) | Target Cell Lines | Key Structural Features |

|---|---|---|---|

| 4 | 5.92 | MCF7, NCI-H460, SF-268 | C-5/C-10 carbonyl, piperazine |

| 5 | 7.75 | MCF7, NCI-H460, SF-268 | C-5/C-10 carbonyl, piperazine |

| 6 | 2.52 | MCF7, NCI-H460, SF-268 | C-5/C-10 carbonyl, piperazine |

| 7 (reduced) | Inactive | N/A | Reduced carbonyl groups |

Biological Activity

Benzo(g)quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly their potential as anticancer agents. The compound Benzo(g)quinoline, 4,4'-(1,2-ethanediyldi-4,1-piperazinediyl)bis- (CAS No. 78093-88-6) is a notable example that exhibits promising biological properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo(g)quinoline core linked to a piperazine moiety through an ethanediyl bridge. This structural configuration is crucial for its biological activity. The synthesis of benzo(g)quinoline derivatives typically involves multi-step organic reactions that allow for the modification of functional groups to enhance efficacy and selectivity against various biological targets.

Biological Activity

Research has shown that benzo(g)quinoline derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Many studies have demonstrated that benzo(g)quinoline compounds can intercalate DNA, disrupting replication and transcription processes. They have been shown to inhibit topoisomerase II, leading to increased apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | Inhibition (%) | Mechanism |

|---|---|---|---|

| 5a | SNB-75 (CNS) | 12% lethality | DNA intercalation |

| 6c | SR leukemia | 17% lethality | Topoisomerase II inhibition |

| 7a | MDA-MB-468 | 92% PGI | Apoptosis induction |

| 9c | Various | <10% PGI | Lack of keto group |

The mechanisms underlying the anticancer properties of benzo(g)quinoline derivatives include:

- DNA Intercalation : These compounds can insert themselves between DNA base pairs, causing structural distortions that inhibit replication and transcription.

- Topoisomerase Inhibition : By inhibiting topoisomerase II, these compounds prevent the relaxation of supercoiled DNA necessary for replication.

- Induction of Apoptosis : Studies indicate that certain derivatives activate pro-apoptotic pathways while downregulating anti-apoptotic proteins such as Bcl-2, leading to programmed cell death.

Case Studies

Recent studies have focused on the synthesis and evaluation of various benzo(g)quinoline derivatives:

- In a study published in MDPI, several new derivatives were synthesized and tested against multiple cancer cell lines. Notably, compound 5a exhibited significant lethality against CNS cancer cells with a PGI (Percentage Growth Inhibition) above 60% in several tests .

- Another investigation assessed the cytotoxic effects of benzo[g]quinoxaline derivatives on breast cancer cell lines (MCF-7). The results showed that specific derivatives could induce apoptosis through Bax activation and Bcl-2 downregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.